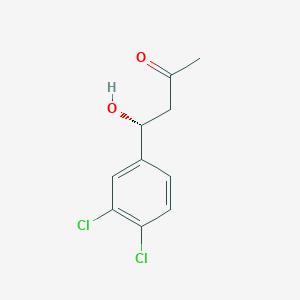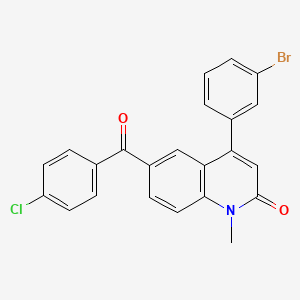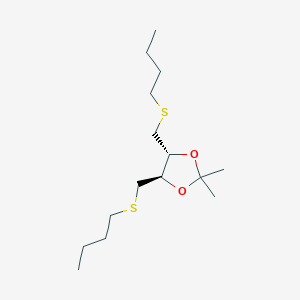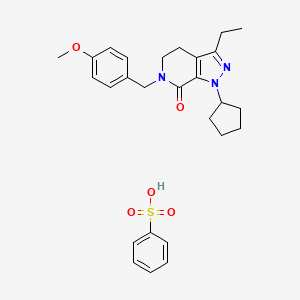![molecular formula C21H24 B12579232 1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) CAS No. 497066-02-1](/img/structure/B12579232.png)
1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[210]pentane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three bicyclo[210]pentane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) typically involves the reaction of benzene-1,3,5-triyl triformate with bicyclo[2.1.0]pentane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)triethanone: Similar in structure but with ethanone groups instead of bicyclo[2.1.0]pentane groups.
Benzene-1,3,5-tricarboxaldehyde: Contains formyl groups instead of bicyclo[2.1.0]pentane groups.
Benzene-1,3,5-triyl triformate: A related compound with formate groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) is unique due to its incorporation of bicyclo[2.1.0]pentane groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where stability and reactivity are crucial.
Propiedades
Número CAS |
497066-02-1 |
|---|---|
Fórmula molecular |
C21H24 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-[3,5-bis(1-bicyclo[2.1.0]pentanyl)phenyl]bicyclo[2.1.0]pentane |
InChI |
InChI=1S/C21H24/c1-4-19(10-13(1)19)16-7-17(20-5-2-14(20)11-20)9-18(8-16)21-6-3-15(21)12-21/h7-9,13-15H,1-6,10-12H2 |
Clave InChI |
BXJJXYIEWTYVFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C2)C3=CC(=CC(=C3)C45CCC4C5)C67CCC6C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)





![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)


